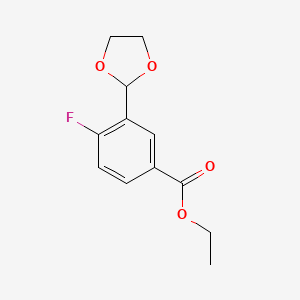
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones Chromones are a group of naturally occurring compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(hydroxymethyl)benzaldehyde and 4H-chromen-4-one.
Condensation Reaction: The key step involves a condensation reaction between 3-(hydroxymethyl)benzaldehyde and 4H-chromen-4-one in the presence of a suitable catalyst, such as piperidine or pyridine, under reflux conditions.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde derivative.
Reduction: Reduction of the chromone core can lead to the formation of dihydrochromone derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, dihydrochromones, and substituted phenyl derivatives.
Applications De Recherche Scientifique
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research has shown that chromone derivatives possess anti-inflammatory, antioxidant, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
Pathways Involved: By interacting with these molecular targets, the compound can influence various biochemical pathways, such as those involved in inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-(Methoxymethyl)phenyl)-4H-chromen-4-one: Similar structure but with a methoxymethyl group instead of a hydroxymethyl group.
6-(3-(Ethoxymethyl)phenyl)-4H-chromen-4-one: Similar structure but with an ethoxymethyl group instead of a hydroxymethyl group.
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-2-one: Similar structure but with a chromen-2-one core instead of chromen-4-one.
Uniqueness
6-(3-(Hydroxymethyl)phenyl)-4H-chromen-4-one is unique due to the presence of the hydroxymethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H12O3 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
6-[3-(hydroxymethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12O3/c17-10-11-2-1-3-12(8-11)13-4-5-16-14(9-13)15(18)6-7-19-16/h1-9,17H,10H2 |
Clé InChI |
FNXFTAOSCFCXFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)OC=CC3=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


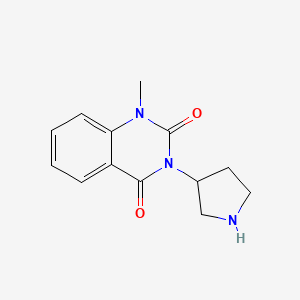

![Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-](/img/structure/B11867321.png)
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
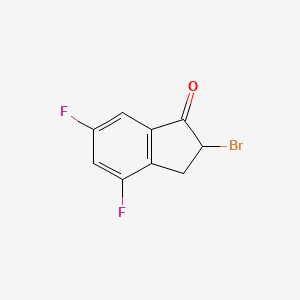
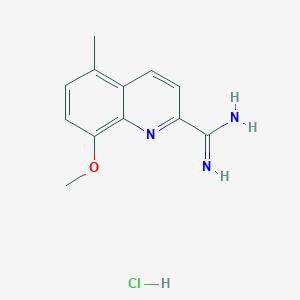
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)

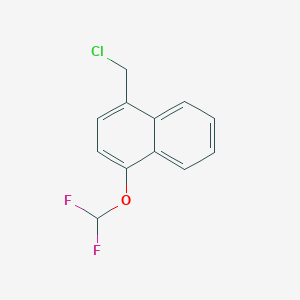

![[1-(Dimethylsulfamoyl)-3-ethyl-1H-pyrazol-4-yl]boronic acid](/img/structure/B11867365.png)


